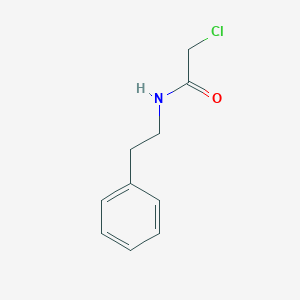

2-Cloro-N-fenilacetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of related chloroacetamides has been reported through various methods, including chloroacetylation of corresponding aryl amine, yielding N-aryl 2-chloroacetamides. These methods emphasize the versatility in synthesizing chloroacetamide derivatives through the manipulation of chloroacetyl chloride with different amines under controlled conditions (Sidhu, Sattur, & Jaleel, 1962).

Molecular Structure Analysis

Molecular structure analysis of chloro-N-phenethylacetamide derivatives has been facilitated through X-ray crystallography, revealing intricate details about intramolecular hydrogen bonding and molecular conformations. For instance, studies have shown that certain chloroacetamide derivatives crystallize in specific space groups, with intramolecular H-bonding playing a crucial role in their structural stability (Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-N-phenethylacetamide derivatives often entail nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. These reactions can lead to the formation of heterocyclic systems, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Abdel‐Latif, Fahad, & Ismail, 2020).

Physical Properties Analysis

The physical properties of chloroacetamide derivatives, such as melting points and solubility, are often determined through their synthesis and subsequent purification processes. The physical characteristics can provide insights into the compound's potential applications and handling requirements.

Chemical Properties Analysis

The chemical properties of 2-Chloro-N-phenethylacetamide and its derivatives are characterized by their functional groups, which influence their reactivity and interaction with other molecules. The presence of the chloroacetamide group contributes to the compound's ability to undergo various chemical reactions, including those leading to the formation of different heterocyclic compounds.

- Synthesis and anticonvulsant activity of some N‐phenethylacetamides, highlighting the compound's synthesis and unexpected pharmacological properties (Sidhu, Sattur, & Jaleel, 1962).

- Synthesis, X-Ray Crystallography, Theoretical Investigation, and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, detailing the molecular structure and intramolecular interactions (Jansukra et al., 2021).

- The chemical reactivity of N-aryl 2-chloroacetamides towards various nucleophiles, describing the compound's versatile chemical reactions and the potential for synthesizing heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).

Aplicaciones Científicas De Investigación

Síntesis de podandos de amida

2-Cloro-N-fenilacetamida: se utiliza en la síntesis de podandos de amida . Estos son compuestos que pueden formar complejos con iones metálicos, y tienen aplicaciones en áreas como la catálisis, la remediación ambiental y la industria farmacéutica.

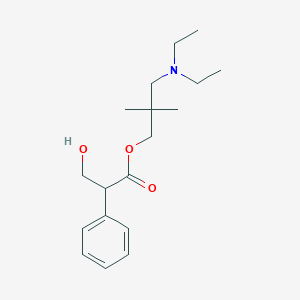

Preparación de ligandos de base de Schiff

Este compuesto sirve como precursor para la preparación de ligandos de base de Schiff . Las bases de Schiff son ligandos versátiles que se utilizan ampliamente en la química de coordinación para crear complejos con varios metales, que luego se aplican en la catálisis, la inhibición enzimática y más.

Intermediarios de síntesis orgánica

El compuesto sirve como intermedio en procesos de síntesis orgánica . Por ejemplo, puede participar en reacciones para formar otros compuestos orgánicos, que podrían utilizarse en el desarrollo de nuevos fármacos o materiales.

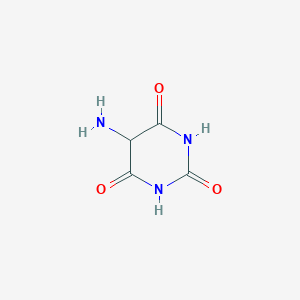

Modificación química de diketopiperazinas

This compound: se utiliza en la modificación química de diketopiperazinas . Las diketopiperazinas tienen actividades biológicas que las hacen interesantes para el desarrollo de fármacos, particularmente como tratamientos potenciales para el cáncer, el VIH y otras enfermedades.

Síntesis de derivados de feniletanos

Se utiliza en la síntesis de derivados de 2-mercaptofeniletanos . Estos derivados tienen aplicaciones potenciales en el desarrollo de nuevos materiales, productos farmacéuticos y agroquímicos.

Safety and Hazards

The safety information for 2-Chloro-N-phenethylacetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-N-phenethylacetamide is the fungus Aspergillus flavus . This fungus is known to cause a variety of diseases and is highly virulent .

Mode of Action

2-Chloro-N-phenethylacetamide interacts with its target by binding to ergosterol on the fungal plasma membrane . This interaction likely disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase .

Biochemical Pathways

Its mode of action suggests that it disrupts the normal functioning of the fungal cell membrane and dna synthesis . These disruptions could affect a variety of downstream cellular processes, leading to cell death .

Result of Action

The result of 2-Chloro-N-phenethylacetamide’s action is the inhibition of growth and eventual death of the fungus Aspergillus flavus . This is achieved through the disruption of the fungal cell membrane and possible inhibition of DNA synthesis .

Action Environment

The action of 2-Chloro-N-phenethylacetamide can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C These conditions likely help maintain the compound’s stability and efficacy

Propiedades

IUPAC Name |

2-chloro-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWWGHNQLOXRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157110 | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13156-95-1 | |

| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13156-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-phenethyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Chloro-N-phenethylacetamide in Praziquantel synthesis?

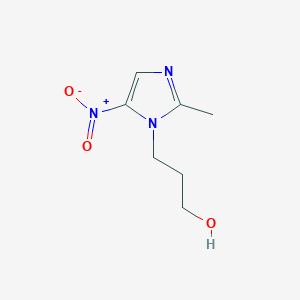

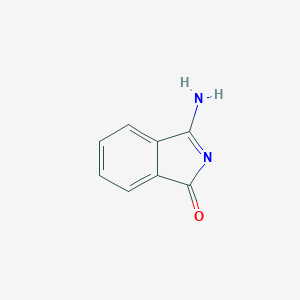

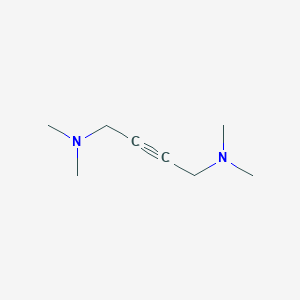

A1: 2-Chloro-N-phenethylacetamide serves as a crucial intermediate in a novel synthesis route for Praziquantel []. This method, utilizing phthalimide, offers an alternative to conventional approaches. The compound undergoes a series of reactions including reaction with phthalimide, hydrazine monohydrate, and bromoacetal to ultimately yield Praziquantel [].

Q2: How does the yield of the improved synthesis method for 2-Chloro-N-phenethylacetamide compare to previously reported methods?

A2: The research highlights a modified synthesis method for 2-Chloro-N-phenethylacetamide that significantly enhances its yield. By adjusting the order of reactant introduction, the new method achieves a stable yield of 94% []. This represents a substantial 13% increase compared to yields reported in earlier literature []. This improvement is particularly important for industrial-scale production of Praziquantel, where even small increases in yield can translate to significant cost savings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)

![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)